
2-(Dipropylamino)nicotinic acid
Übersicht
Beschreibung
2-(Dipropylamino)nicotinic acid is a novel compound that has gained attention in the scientific community due to its unique physical, chemical, and biological properties. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of 2-(Dipropylamino)nicotinic acid is C12H18N2O2 . The compound is related to nicotinic acid, which is a B vitamin used to treat hypertriglyceridemia and pellagra . The molecular interactions and structural evolution of nicotinic acid derivatives during recrystallization from the glassy state have been studied .Chemical Reactions Analysis
The chemical reactions involving nicotinic acid and its derivatives are complex and multifaceted. For example, nicotinic acid can interact with dopamine hydrochloride in aqueous solution, forming weak interactions such as C–H···π, π···π stacking, and hydrogen bonds . Additionally, 2-substituted aryl derivatives of nicotinic acid have been synthesized and shown to have anti-inflammatory and analgesic efficacy .Physical And Chemical Properties Analysis
The physical and chemical properties of nicotinic acid and its derivatives have been studied using various techniques. For example, the ultrasonic velocity, density, and viscosity of nicotinic acid in methanol solutions have been investigated at different temperatures .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antibiofilm Activities
Nicotinamide derivatives have been studied for their potential in combating bacterial infections and biofilm formations. These compounds, including various substitutions on the nicotinic acid molecule, have shown promising results against Gram-positive bacteria .
Anti-inflammatory and Analgesic Properties
Some 2-substituted aryl derivatives of nicotinic acid have demonstrated significant anti-inflammatory and analgesic efficacy. This suggests potential use in developing new classes of pain-relief drugs .
Computational Analyses for Drug Design
Nicotinic acid derivatives are also subjects of computational studies to predict their behavior and interactions with biological targets. This aids in the design of new drugs with improved efficacy .
Wirkmechanismus
Target of Action
2-(Dipropylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Therefore, the primary targets of 2-(Dipropylamino)nicotinic acid are likely to be similar to those of niacin, which include enzymes involved in redox reactions and energy metabolism .
Mode of Action
Based on the known actions of niacin, it can be inferred that this compound may interact with its targets by modulating triglyceride synthesis in the liver and lipolysis in adipose tissue . It may also influence human DNA repair and cellular stress responses .
Biochemical Pathways
The biochemical pathways affected by 2-(Dipropylamino)nicotinic acid are likely to be similar to those affected by niacin. Niacin is a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Studies on niacin suggest that its absorption occurs in the proximal part of the gastrointestinal tract . The Cmax of niacin in patients with chronic kidney disease is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The Tmax is 3.0 hours for a 1000mg or 1500mg oral dose .
Result of Action
The molecular and cellular effects of 2-(Dipropylamino)nicotinic acid are likely to be similar to those of niacin. Niacin is known to decrease lipids and apolipoprotein B-containing lipoproteins . It also influences human DNA repair and cellular stress responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Dipropylamino)nicotinic acid. For example, a study on the exogenous application of nicotinic acid on lentil plants under lead exposure showed that the application of nicotinic acid significantly improved various morpho-physiological and biochemical parameters previously affected by lead . This suggests that environmental stressors can modulate the effects of nicotinic acid and its derivatives.
Safety and Hazards
Nicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause serious eye irritation and is harmful to aquatic life . The safety data sheet for nicotinic acid recommends washing thoroughly after handling, avoiding release to the environment, and wearing eye/face protection .
Eigenschaften
IUPAC Name |
2-(dipropylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-8-14(9-4-2)11-10(12(15)16)6-5-7-13-11/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKYSWMJQMMEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dipropylamino)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)
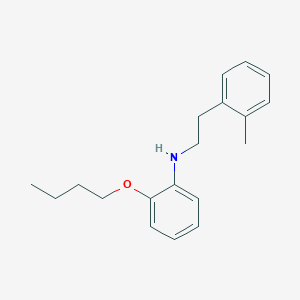
![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)
![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)
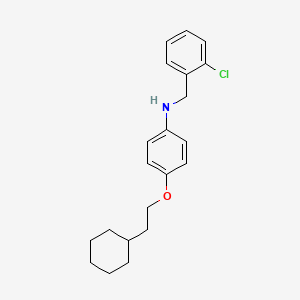
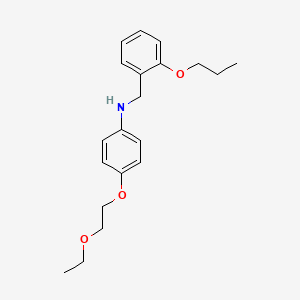
![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)
![2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385673.png)
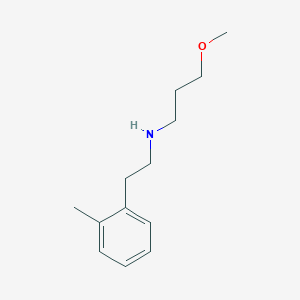
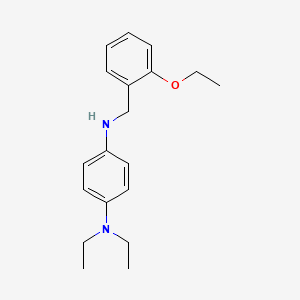
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)
![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)
![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)